Cycloguanil - 516-21-2

Cycloguanil

Catalog Number: EVT-266190
CAS Number: 516-21-2
Molecular Formula: C11H14ClN5
Molecular Weight: 251.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cycloguanil (4,6-diamino-1-(4-chlorophenyl)-1,2-dihydro-2,2-dimethyl-1,3,5-triazine) is a dihydrofolate reductase (DHFR) inhibitor, classified as an antimalarial drug. It acts as the active metabolite of the prodrug Proguanil. [] In scientific research, Cycloguanil serves as a crucial tool for studying malaria parasite resistance mechanisms and exploring novel drug targets. Its role extends to understanding the genetic basis of drug resistance and investigating the evolutionary dynamics of parasite populations.

Future Directions
  • Overcoming Drug Resistance: Continued research is needed to develop novel Cycloguanil derivatives or identify new drug targets that circumvent existing resistance mechanisms. This includes exploring strategies to inhibit mutant forms of DHFR or investigating alternative pathways essential for parasite survival. []
  • Host-Parasite Interactions: Investigating the interplay between Cycloguanil, the parasite, and the human host can provide insights into drug efficacy and resistance development. This includes studying the influence of host factors, such as genetic polymorphisms in drug-metabolizing enzymes, on Cycloguanil activity. [, ]
  • Combination Therapies: Further research is warranted to optimize existing and develop novel antimalarial combinations involving Cycloguanil. This includes investigating synergistic drug interactions and optimizing dosing regimens to enhance efficacy and minimize the emergence of resistance. []

Proguanil

    Compound Description: Proguanil (Paludrine) is a biguanide antimalarial prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active metabolite, cycloguanil. [, , , , , , , , , , , , , , ] Proguanil itself exhibits weak antimalarial activity in vitro. []

    Relevance: Proguanil is the prodrug of cycloguanil, meaning cycloguanil is the active compound produced in the body after proguanil administration. [, , , , , , , , , , , , , , ] Understanding the metabolism of proguanil is crucial because variations in CYP2C19 activity can influence the amount of cycloguanil produced and thus impact the efficacy of proguanil treatment. [, , , , ]

Chlorproguanil (Lapudrine)

    Compound Description: Chlorproguanil is another biguanide antimalarial prodrug, structurally similar to proguanil, which is metabolized to its active metabolite, chlorcycloguanil. [, ]

Chlorcycloguanil

    Compound Description: Chlorcycloguanil is the active metabolite of the antimalarial prodrug chlorproguanil. [, ] It is a dihydrofolate reductase (DHFR) inhibitor, like cycloguanil. []

    Relevance: Chlorcycloguanil is another triazine antifolate antimalarial, but it is the active metabolite of chlorproguanil, not proguanil. [, , ] Its structural similarity and shared mechanism of action with cycloguanil are important when considering potential cross-resistance issues.

Pyrimethamine

    Compound Description: Pyrimethamine is a dihydrofolate reductase (DHFR) inhibitor used in combination with sulfadoxine (Fansidar) for malaria treatment and prophylaxis. [, , ] It is structurally distinct from cycloguanil but shares the same target enzyme. [, ]

    Relevance: Although chemically distinct from cycloguanil, pyrimethamine shares the same mechanism of action by inhibiting DHFR. [, ] This shared target makes cross-resistance between pyrimethamine and cycloguanil a significant concern. [, ] Studies have shown that specific mutations in the P. falciparum DHFR gene can confer resistance to both pyrimethamine and cycloguanil, though the level of cross-resistance may vary depending on the specific mutations present. [, , , , , , ]

Sulfadoxine

    Compound Description: Sulfadoxine is a sulfonamide antimalarial drug that acts as a dihydropteroate synthase (DHPS) inhibitor. [] It is often used in combination with pyrimethamine (Fansidar) to enhance efficacy and delay resistance.

    Relevance: While not directly inhibiting DHFR like cycloguanil, sulfadoxine is relevant because it is often partnered with pyrimethamine, a known DHFR inhibitor with potential cross-resistance to cycloguanil. [] Mutations in the P. falciparum DHPS gene can also contribute to resistance to the sulfadoxine-pyrimethamine combination. []

Methotrexate

    Compound Description: Methotrexate is a dihydrofolate reductase (DHFR) inhibitor used in cancer chemotherapy and autoimmune diseases. []

    Relevance: Although not used as an antimalarial, methotrexate's shared mechanism of action with cycloguanil as a DHFR inhibitor is relevant for understanding potential cross-resistance mechanisms. []

WR99210

    Compound Description: WR99210 is a triazine antifolate antimalarial that acts as a potent dihydrofolate reductase (DHFR) inhibitor. []

    Relevance: WR99210 is structurally similar to cycloguanil and shares its mechanism of action as a DHFR inhibitor, making it relevant for understanding structure-activity relationships and potential for cross-resistance. []

4,4'-Diacetylaminodiphenylsulfone (DADDS)

    Compound Description: DADDS is a long-acting antimalarial drug that was investigated for its repository properties. [, ]

    Relevance: While DADDS doesn't directly target DHFR like cycloguanil, studies investigated its co-administration with cycloguanil pamoate as a potential combination therapy for prolonged malaria prophylaxis. [, ]

4,6-Diamino-1,2-dihydrotriazines

    Compound Description: This class of compounds includes cycloguanil and its derivatives. [] They are known to inhibit DHFR, particularly in Plasmodium falciparum.

    Relevance: This chemical class forms the basis for understanding the structure-activity relationship of cycloguanil and designing new analogs with improved potency against cycloguanil-resistant strains. [] For instance, replacing the methyl groups of cycloguanil with hydrogen or alkyl/phenyl groups led to the development of compounds with enhanced activity against the A16V+S108T mutant DHFR, which is commonly associated with cycloguanil resistance. []

NSC127159

    Compound Description: NSC127159 is a cycloguanil analogue identified through computational modeling and screening of the NCI databases. [] This compound potently inhibits human DHFR in the sub-nanomolar range.

1-(4-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine Analogues

    Compound Description: This group consists of various structural analogues of cycloguanil, modified at specific positions to understand the impact of these modifications on their activity against Plasmodium falciparum DHFR (PfDHFR). []

    Relevance: These analogues are valuable tools for investigating structure-activity relationships for cycloguanil. [] Studies on these analogues revealed that the stereochemistry of the compounds (R or S enantiomers) significantly impacts their interaction with the PfDHFR active site. [] For example, analogues with alkyl chain substituents showed preference for the R enantiomer, while those with phenol chain substituents favored the S enantiomer due to different steric interactions with amino acid residues within the PfDHFR binding pocket. []

Synthesis Analysis

The synthesis of cycloguanil typically involves the oxidation of proguanil, which occurs via cytochrome P450 enzymes in the liver, specifically CYP2C19. This metabolic process includes several steps:

  1. C-H Abstraction: The initial step involves homolytic C-H abstraction adjacent to the terminal nitrogen of proguanil, forming a radical intermediate.
  2. Formation of Imine: This radical is subsequently oxidized to yield an imine intermediate.
  3. Cyclization: The imine can either cyclize to form cycloguanil or hydrolyze to produce 4-chlorophenylbiguanide.

Alternative synthetic routes have been developed that avoid the formation of isomeric mixtures. For instance, one method involves a three-component synthesis where an aromatic amine reacts with dicyandiamide and a carbonyl compound under acid-catalyzed conditions . Microwave irradiation has also been employed to enhance yields and reduce reaction times .

Molecular Structure Analysis

Cycloguanil has a distinct molecular structure characterized by a dihydrotriazine ring system. The structural formula can be represented as C10_{10}H12_{12}ClN5_{5} (molecular weight: 241.69 g/mol). Key features of its molecular structure include:

  • Dihydrotriazine Core: The central triazine ring contributes to its biological activity by facilitating interactions with the target enzyme dihydrofolate reductase.
  • Chlorophenyl Group: The presence of a chlorophenyl substituent enhances lipophilicity and biological activity.
  • Nitrogen Atoms: Multiple nitrogen atoms in the structure are crucial for binding to the active site of dihydrofolate reductase.

Spectroscopic techniques such as NMR and mass spectrometry are commonly used to confirm the structure and purity of synthesized cycloguanil .

Chemical Reactions Analysis

Cycloguanil undergoes several chemical reactions that are relevant to its pharmacological activity:

  1. Inhibition of Dihydrofolate Reductase: Cycloguanil acts primarily by inhibiting dihydrofolate reductase, which disrupts folate metabolism in malaria parasites.
  2. Hydrolysis Reactions: In basic conditions, cycloguanil can undergo hydrolysis leading to rearrangement products, which may affect its stability and efficacy .
  3. Synthesis Reactions: As discussed earlier, cycloguanil can be synthesized through various chemical pathways involving condensation and cyclization reactions.
Mechanism of Action

The mechanism of action for cycloguanil is centered around its inhibition of dihydrofolate reductase. By binding to this enzyme, cycloguanil prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleic acids and amino acids necessary for parasite growth and replication. This inhibition leads to:

Physical and Chemical Properties Analysis

Cycloguanil exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but more soluble in organic solvents like dimethyl sulfoxide.
  • Stability: The compound is stable under acidic conditions but can undergo hydrolysis under basic conditions.
  • Melting Point: Cycloguanil typically has a melting point range around 200-205 °C.
  • pKa Values: The pKa values indicate that cycloguanil exists predominantly in its protonated form at physiological pH, enhancing its interaction with biological targets .
Applications

Cycloguanil has significant applications in both clinical and research settings:

  1. Antimalarial Treatment: As an active metabolite of proguanil, it is widely used in treating malaria, particularly in combination therapies like Malarone®.
  2. Cancer Research: Recent studies have explored cycloguanil's potential as an inhibitor of human dihydrofolate reductase in cancer cells, suggesting possible applications in oncology .
  3. Drug Development: Ongoing research focuses on synthesizing analogues of cycloguanil with improved efficacy and reduced resistance profiles against malaria parasites.
Synthesis and Structural Optimization of Cycloguanil Derivatives

Historical Development of Cycloguanil Analogues in Antimalarial Drug Design

Cycloguanil (2,4-diamino-1,6-dihydro-1,3,5-triazine) was identified in the 1950s as the active cyclic triazine metabolite of the antimalarial prodrug proguanil (chloroguanide). Its discovery stemmed from observations that proguanil itself lacked in vitro activity against Plasmodium gallinaceum, while serum from treated animals exhibited potent antimalarial effects [1]. This revelation established cycloguanil as the primary therapeutic agent derived from proguanil. Early structural optimization focused on overcoming limitations such as rapid renal elimination. Chlorproguanil (a dichlorinated analogue) emerged in the 1950s, offering improved pharmacokinetics with a plasma half-life of ~35 hours compared to proguanil’s 16 hours [1]. Clociguanil, developed in 1965, represented a significant structural departure by incorporating a methylene-oxy linker between the phenyl ring and the triazine heterocycle [1]. While exhibiting exceptional in vitro potency (EC₅₀ = 1 pM against P. falciparum dihydrofolate reductase (PfDHFR)) and superior subcutaneous efficacy in mice compared to chloroquine, its clinical failure was attributed to poor oral absorption and an unsuitably short human half-life [1].

Table 1: Key Cycloguanil Analogues and Their Antimalarial Profile

CompoundStructural FeaturePrimary AdvantageClinical Outcome/Limitation
CycloguanilBase structure (N1-(4-chlorophenyl))Active metabolite of proguanilRapid renal elimination
Chlorproguanil3,4-Dichlorophenyl substitutionExtended half-life (t₁/₂ ≈ 35 h)Limited use due to side effects; component of Lapdap® (withdrawn)
ClociguanilMethylene-oxy linkerHigh in vitro potency (EC₅₀ = 1 pM)Poor oral absorption; short half-life; clinical failure
Cycloguanil PamoatePamoate salt in oleaginous suspensionLong-acting repository formulationEfficacy compromised by resistance; variable release

Repository formulations became a major focus in the 1960s. Cycloguanil pamoate (CI-501, Camolar®), administered as an intramuscular suspension in oleaginous vehicles, demonstrated prolonged protection in rhesus monkeys against P. cynomolgi sporozoites [6]. Protection duration correlated directly with particle size and dose, linked to sustained urinary excretion of active cycloguanil [6]. However, field trials revealed variable efficacy in humans, and crucially, its utility was severely compromised in regions with prevalent pyrimethamine-resistant parasites, due to cross-resistance [6]. Attempts to overcome resistance by co-formulating cycloguanil pamoate with 4,4'-diacetyldiaminodiphenylsulfone (DADDS, CI-556) as CI-564 (Dapolar®) yielded only limited success [6].

Chemoenzymatic Strategies for Prodrug Activation (Proguanil Metabolism)

Cycloguanil is generated in vivo via the cytochrome P450 (CYP)-mediated oxidative cyclization of the biguanide prodrug proguanil. This transformation is predominantly catalyzed by the CYP2C19 isoform in humans [2] [7]. The reaction involves the closure of the terminal dimethylbiguanide group onto the central guanidine carbon, forming the dihydrotriazine ring characteristic of cycloguanil [8]. Genetic polymorphisms in CYP2C19 significantly impact cycloguanil generation. Poor metabolizers exhibit substantially reduced bioactivation, compromising the therapeutic efficacy of proguanil against malaria [2]. Interestingly, while cycloguanil is the primary dihydrofolate reductase (DHFR) inhibitor responsible for the antimalarial effect of proguanil in monotherapy, a significant shift occurs in combination therapy. When proguanil is paired with atovaquone (Malarone®), the parent biguanide itself exhibits direct synergistic activity, independent of cycloguanil conversion. This synergy enhances atovaquone's ability to collapse the mitochondrial membrane potential in parasites. Conversely, cycloguanil demonstrates antagonism towards atovaquone’s effects [8]. This highlights a dual mechanistic role for proguanil: acting primarily as a prodrug for DHFR inhibition via cycloguanil, or as a direct synergistic partner with mitochondrial inhibitors like atovaquone.

Structure-Activity Relationship (SAR) Studies of Triazine-Based Inhibitors

Cycloguanil exerts its antimalarial effect by potently inhibiting Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the folate biosynthesis pathway. Extensive SAR studies, particularly Quantitative Structure-Activity Relationship (QSAR) modeling using large sets of cycloguanil analogues (typically 58 compounds), have delineated the molecular determinants of binding to both wild-type and mutant PfDHFR [3] [5] [10]. These studies revealed distinct structural requirements for inhibition:

  • N1-Aryl Substituent: Hydrophobicity of the para-substituent on the N1-phenyl ring follows a parabolic relationship with binding affinity for wild-type PfDHFR. Moderate hydrophobicity (e.g., Cl) is optimal. Bulkier or more hydrophilic groups reduce potency.
  • Triazine Core: The 2,4-diamino-1,6-dihydro-1,3,5-triazine core is essential. Modifications here typically abolish activity.
  • 6,6-Dimethyl Groups: The geminal dimethyl groups at the 6-position contribute favorably to binding, likely through hydrophobic interactions and conformational restriction.
  • Molecular Size and Branching: Descriptors encoding molecular size, shape, and the degree of branching are critical predictors of binding affinity. Increased branching often enhances interaction with the hydrophobic active site pocket [5].

Resistance primarily arises from point mutations in PfDHFR, notably the A16V+S108T double mutant, which confers high-level resistance specifically to cycloguanil and pyrimethamine [3] [10]. QSAR models demonstrate that resistance stems from altered steric requirements within the mutant enzyme active site. Key descriptors influencing binding to the A16V+S108T mutant involve steric factors and specific molecular fragments (e.g., aliphatic carbon linked to aromatic carbon/nitrogen fragments), differing significantly from the descriptors most influential for wild-type binding [5] [10]. Docking studies (FlexX, GOLD, Glide, Molegro) identify GOLD using GoldScore as the most accurate program for predicting binding affinities of cycloguanil derivatives to PfDHFR, while Molegro with MolDock [GRID] best reproduces the experimental binding pose [10].

Table 2: Key Molecular Descriptors Influencing Cycloguanil Analogue Binding to Wild-Type vs. A16V+S108T Mutant PfDHFR

Target EnzymeMost Influential Descriptor CategoriesKey SAR Insights
Wild-Type PfDHFR1. Electronic character of atoms2. Hydrophobicity (parabolic SAR)3. Molecular size/shapeModerate N1-aryl hydrophobicity (Cl) optimal; Size/shape complementarity crucial
A16V+S108T Mutant PfDHFR1. Steric factors2. Degree of molecular skeleton branching3. Specific 2-5 atom fragments (aliph-C - aliph/arom-C/N)Mutations alter active site sterics; Branching and specific fragment presence critical for overcoming resistance

Biodegradable Polymer Matrices for Sustained-Release Formulations

Overcoming the rapid elimination of cycloguanil was a major historical driver for developing long-acting formulations. While cycloguanil pamoate in oleaginous suspensions (e.g., Camolar®) provided proof-of-concept for repository administration, its release kinetics were variable and dependent on particle size [6]. Modern approaches focus on biodegradable polymer matrices for more controlled release. Early research evaluated cycloguanil incorporated into polydimethylsiloxane (silicone rubber) matrices. While providing sustained release, these systems are non-biodegradable, requiring removal, and showed limitations in achieving optimal release profiles in vivo [6]. Subsequently, biodegradable polymers like poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) were investigated. Implants based on these materials demonstrated the potential for prolonged drug release of cycloguanil and related antifolates like pyrimethamine and sulfadiazine [6]. The release profile can be tuned by modifying the polymer composition (lactide:glycolide ratio), molecular weight, porosity, and drug loading. These matrices degrade hydrolytically into biocompatible monomers (lactic and glycolic acid), eliminating the need for implant removal. The goal is to achieve release profiles extending protection for several months from a single administration, suitable for seasonal malaria chemoprevention (SMC) or targeted interventions, provided resistance is not prevalent. Key challenges include ensuring sufficient drug loading, maintaining drug stability within the polymer matrix during fabrication and storage, achieving predictable release kinetics in vivo, and guaranteeing complete biocompatibility and erosion of the polymer.

Properties

CAS Number

516-21-2

Product Name

Cycloguanil

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)

InChI Key

QMNFFXRFOJIOKZ-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C

Solubility

Soluble in DMSO

Synonyms

1,3,5-triazine-2,4-diamine, 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-, hydrochloride (1:1)
1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,2,5-triazine-2,4-diamine
1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine monohydrochloride
BN-24-10
BN2410
chlorcycloguanil
chloroguanide triazine hydrochloride
cycloguanil
cycloguanil hydrochloride
cycloquanil

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.